6-Acetylthiohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

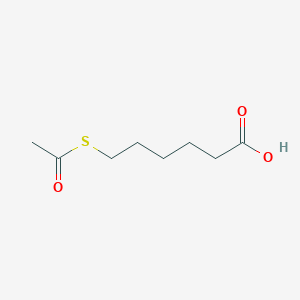

6-Acetylthiohexanoic acid (6-ATH), also known as 6-(acetylsulfanyl)hexanoic acid, is a derivative of hexanoic acid that contains a thioacetate group .

Synthesis Analysis

6-Acetylthiohexanoic acid has been used in the disruption of the β-oxidation pathway in Pseudomonas putida KT2442 to produce new functionalized polyhydroxyalkanoates (PHAs) with thioester groups . The study used decanoic acid as an inducer of growth and polymer synthesis and 6-acetylthiohexanoic acid as a PHA precursor in a two-stage strategy .Molecular Structure Analysis

6-Acetylthiohexanoic acid is a hexanoic acid derivative that contains a thioacetate group .Chemical Reactions Analysis

6-Acetylthiohexanoic acid has been used in a study to estimate its minimal inhibitory concentration (MIC) by microdilution assay . It may also be used as a precursor for generating poly-3-hydroxy-6-acetylthiohexanoateco-4-acetylthiobutanoate (PHACOS) .Physical And Chemical Properties Analysis

6-Acetylthiohexanoic acid has a refractive index of n20/D 1.491 (lit.) and a density of 1.144 g/mL at 25 °C (lit.) .Safety and Hazards

6-Acetylthiohexanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

6-Acetylthiohexanoic acid has potential applications in the production of new functionalized PHAs with thioester groups, which confers new properties and makes them suitable for chemical modifications after their biosynthesis . This could open up new avenues in the field of biodegradable bioplastics and biomaterials for tissue engineering .

properties

CAS RN |

80441-57-2 |

|---|---|

Molecular Formula |

C8H14O3S |

Molecular Weight |

190.26 g/mol |

IUPAC Name |

6-acetylsulfanylhexanoic acid |

InChI |

InChI=1S/C8H14O3S/c1-7(9)12-6-4-2-3-5-8(10)11/h2-6H2,1H3,(H,10,11) |

InChI Key |

PIFIISOIFYMVLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Morpholin-4-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B8809562.png)

![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)

![4-Chloro-7-methyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8809665.png)